3-氨基-1,2-丙二醇

描述

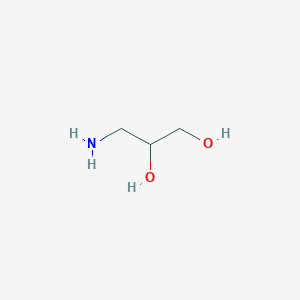

3-Amino-1,2-propanediol, also known as 3-Amino-1,2-propanediol, is a useful research compound. Its molecular formula is C3H9NO2 and its molecular weight is 91.11 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Amino-1,2-propanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67381. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-1,2-propanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1,2-propanediol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

手性深共熔溶剂 (DES)

3-氨基-1,2-丙二醇: 已被用作氢键供体,用于设计新的手性 DES,与氯化胆碱配对作为氢键受体 . 这些溶剂因其在绿色化学中的潜力而备受关注,为合成有机化学中常用的挥发性有机化合物 (VOC) 提供了一种可持续的替代方案。3-氨基-1,2-丙二醇的手性和伯氨基使其在该领域中具有特别引人注目的研究价值。

有机锂化学

该化合物的应用扩展到有机锂化学,它在室温下对羰基化合物和苄基氯进行正丁基锂加成反应中表现出良好的前景 . 该过程可以以高转化率产出纯净产物,表明其作为合成叔醇的绿色替代方法的实际用途。

催化

3-氨基-1,2-丙二醇: 是合成氧化钒(V)席夫碱配合物的重要组成部分 . 这些配合物的催化活性已得到研究,特别是在各种有机化合物的环氧化反应中。该化合物的手性有助于催化过程的对映选择性。

生物活性

由 3-氨基-1,2-丙二醇衍生的相同氧化钒(V) 配合物已对其生物活性进行了评估 . 研究包括细胞毒性评估以及对神经元细胞氧化损伤的潜在细胞保护作用。这突出了该化合物在药物化学和药物设计中的重要性。

基因递送

3-氨基-1,2-丙二醇: 用于合成用于 RNA 干扰 (RNAi) 疗法的类脂分子 (脂质体) . 它还在为阳离子 α-螺旋多肽和各种阳离子聚合物创建生物活性模板中发挥作用,这些模板对于有效的基因递送系统至关重要。

手性选择性配体

该化合物用作手性选择性配体,这对亲核取代反应至关重要 . 该应用在立体化学领域中特别有价值,其中分子的手性会显着影响化学化合物的性质和活性。

安全和危害

未来方向

作用机制

Target of Action

3-Amino-1,2-propanediol (APD) is an important intermediate in the synthesis of various compounds. It is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics . It is also used in the synthesis of the bioactive template to prepare cationic α-helical polypeptides and various cationic polymers for gene delivery .

Mode of Action

It is known that apd is synthesized by reacting 3-chloro-1,2-propanediol (cpd) with ammonia in a sodium hydroxide alkaline environment . This reaction forms the basis of its interaction with its targets.

Biochemical Pathways

APD is involved in several biochemical pathways. It plays a crucial role in the biosynthesis of essential biomolecules and cell membrane structure . It is also involved in neurotransmitter synthesis and sphingolipid metabolism, impacting neurological functions and cellular signaling .

Pharmacokinetics

It is known that apd is a very viscous transparent colorless to pale yellow liquid with a melting point of 55-57 °c and a boiling point of 264-265 °c . The density at 25 °C is 1.175 g/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The molecular and cellular effects of APD’s action are largely dependent on the specific context in which it is used. For instance, when used in the synthesis of lipidoids for RNAi therapeutics, APD helps to deliver the RNAi molecules to the target cells, thereby enabling the silencing of specific genes .

Action Environment

The action, efficacy, and stability of APD can be influenced by various environmental factors. For instance, the synthesis of APD requires an alkaline environment . Furthermore, APD is soluble in water, which can influence its distribution and stability . It is also worth noting that APD can be stored at a maximum temperature of 40 °C without any quality degradation when the material is stored in sealed condition for 12 months .

生化分析

Biochemical Properties

3-Amino-1,2-propanediol plays a significant role in biochemical reactions. It is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics . It is also used in the synthesis of the bioactive template to prepare cationic α-helical polypeptides and various cationic polymers for gene delivery

Cellular Effects

It is known to be involved in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics This suggests that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that it can be stored at a maximum temperature of 40 °C without any quality degradation when the material is stored in sealed condition for 12 months

属性

IUPAC Name |

3-aminopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIGMPWTAHJUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862294 | |

| Record name | 1,2-Propanediol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Propanediol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

616-30-8 | |

| Record name | 3-Amino-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopropanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1,2-propanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediol, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH369P864X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 3-Amino-1,2-propanediol is C3H9NO2, and its molecular weight is 91.11 g/mol.

ANone: Researchers have used various spectroscopic techniques to characterize 3-Amino-1,2-propanediol and its derivatives, including:

- NMR Spectroscopy (1H and 13C NMR): Provides information about the structure and conformation of the molecule. []

- 11B NMR Spectroscopy: Used to study the formation and stability of borate esters with 3-Amino-1,2-propanediol. [, ]

- IR Spectroscopy: Provides information about the functional groups present in the molecule. []

- UV-Vis Spectroscopy: Used to study the optical properties of 3-Amino-1,2-propanediol derivatives, especially in the context of DNA modifications. [, ]

- Circular Dichroism: Used to study the chirality and conformational properties of 3-Amino-1,2-propanediol-containing compounds. []

- Mass Spectrometry (MS) and High-Resolution ESI-MS (HRESI-MS): Used to determine the molecular weight and study the fragmentation patterns of 3-Amino-1,2-propanediol derivatives. [, ]

A: 3-Amino-1,2-propanediol readily dissolves in water due to its hydroxyl and amino groups forming hydrogen bonds with water molecules. []

A: The pH significantly impacts the formation and stability of borate esters with 3-Amino-1,2-propanediol. []

A: Yes, 3-Amino-1,2-propanediol serves as a starting material for synthesizing various compounds, including:* Pseudo-ceramides: 3-Amino-1,2-propanediol is selectively N-acylated and O-acylated with fatty acids in a two-step enzymatic process using immobilized Candida antarctica lipase B. This reaction has potential for industrial-scale production of pseudo-ceramides for pharmaceutical and cosmetic applications. []* Azetidine derivatives: 3-Amino-1,2-propanediol is condensed with a ketone, followed by reduction, sulfonylation, cyclization, and further transformations to yield azetidine derivatives, which are important in medicinal chemistry. []* Iodixanol: A multi-step synthesis utilizes 3-Amino-1,2-propanediol to produce iodixanol, a non-ionic X-ray contrast media used in medical imaging. []

A: 3-Amino-1,2-propanediol can act as a sacrificial electron donor in photocatalytic hydrogen evolution reactions using Pt-loaded TiO2 photocatalysts. Interestingly, its complete decomposition to CO2 and water with quantitative H2 evolution highlights the importance of neighboring heteroatom assistance in this process. []

ANone: Computational chemistry has been used to:

- Investigate the binding mechanism between boron and polyol molecules, including 3-Amino-1,2-propanediol. Studies revealed the influence of bis-1,2-diol dihedral angles on boron capturing ability. []

- Study the tautomerism of 3-Amino-1,2-propanediol derivatives in the gas phase, revealing the influence of substituents on the equilibrium between open-chain and ring forms. []

- Model the interaction of 3-Amino-1,2-propanediol with the glycerol receptor site in Drosophila, providing insights into the structural features important for binding. [, ]

ANone: Studies on the interaction of 3-Amino-1,2-propanediol derivatives with the glycerol receptor site in Drosophila highlight the importance of specific structural features:

- The presence of three hydroxyl groups in a specific arrangement is crucial for stimulating the receptor. [, ]

- Modifications such as acylation, alkylation, or the introduction of different substituents on the amino group can significantly affect the activity and selectivity of the molecule towards different enzymes. [, , ]

A: * Injectable, self-healing hydrogels: 3-Amino-1,2-propanediol, when incorporated into poly(L-glutamic acid) based hydrogels with phenylboronate ester crosslinking, creates injectable and self-healing materials. This technology holds promise for minimally invasive osteochondral tissue engineering. []

- Ligand-targeted drug delivery: (R)- and (S)-3-Amino-1,2-propanediol act as manifolds for conjugating ligands, such as GalNAc, to therapeutic oligonucleotides. This approach, utilizing the intrinsic instability of the APD linkage, has demonstrated improved hepatocyte delivery and enhanced in vivo activity compared to traditional linkers. []

A:

Derivatization Gas Chromatography:* This method, involving derivatization with trifluoroacetic anhydride, allows for the sensitive and accurate determination of 3-Amino-1,2-propanediol in complex matrices like protein hydrolysates. [, ]

A: While limited information is available specifically for 3-Amino-1,2-propanediol, its presence as a contaminant in hydrolyzed vegetable proteins raises concerns about potential exposure through the food chain. Further research is needed to assess its environmental fate, persistence, and potential ecotoxicological effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)

![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)

![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)

![Gallium;2-[3-[8,13-bis(1-decoxyethyl)-18-[3-(1,2-dicarboxylatoethylamino)-3-oxopropyl]-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoylamino]butanedioate;hydron](/img/structure/B145956.png)